![molecular formula C19H21NO3 B2997643 2-(4-Hydroxy-3-methoxyphenyl)-1-(3-phenylpyrrolidin-1-yl)ethanone CAS No. 2034320-44-8](/img/structure/B2997643.png)
2-(4-Hydroxy-3-methoxyphenyl)-1-(3-phenylpyrrolidin-1-yl)ethanone
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Description
2-(4-Hydroxy-3-methoxyphenyl)-1-(3-phenylpyrrolidin-1-yl)ethanone, also known as HPE, is a chemical compound that has recently gained attention in scientific research due to its potential applications in the field of medicine. HPE is a synthetic compound that is derived from the natural compound, curcumin, which is found in the spice turmeric.
Scientific Research Applications
Fluorescent Probes for Biological Systems
One significant application of related compounds is in the development of fluorescent probes for biological systems. For example, a study describes the synthesis of a BODIPY-based probe derived from 1-(2-Hydroxyphenyl)ethanone, which demonstrates high selectivity and sensitivity to hydrogen sulfide (H2S) in cells. This probe's ability to detect H2S indicates its potential for studying sulfide's effects in biological systems, highlighting the compound's relevance in bioanalytical applications (Fang et al., 2019).
Synthesis and Structural Studies of Chemical Compounds
Another application area includes the synthesis and structural studies of novel chemical compounds. An example is the creation of calix[4]pyrrole derivatives through the condensation of p-hydroxyacetophenone with pyrrole. These derivatives exhibit deep cavities and fixed walls, contributing to their selective anion binding properties. Such structural features make them valuable for exploring chemical interactions and developing sensors or separation materials (Anzenbacher et al., 1999).
Antimicrobial Activity
Compounds related to 2-(4-Hydroxy-3-methoxyphenyl)-1-(3-phenylpyrrolidin-1-yl)ethanone have been evaluated for their antimicrobial properties. A study on the synthesis of 3′,5-Diaryl-1′-phenyl-3,4-dihydro-1′H,2H-3,4′-bipyrazoles demonstrated good antimicrobial activity against various bacterial and fungal strains. This research highlights the potential of such compounds in developing new antimicrobial agents (Ashok et al., 2014).
properties
IUPAC Name |
2-(4-hydroxy-3-methoxyphenyl)-1-(3-phenylpyrrolidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-23-18-11-14(7-8-17(18)21)12-19(22)20-10-9-16(13-20)15-5-3-2-4-6-15/h2-8,11,16,21H,9-10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOOLAAQSRCCNOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(=O)N2CCC(C2)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Hydroxy-3-methoxyphenyl)-1-(3-phenylpyrrolidin-1-yl)ethanone |
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